(S)-Tert-butyl (1-(3-bromo-6-(3-methyl-3-(methylsulfonyl)but-1-YN-1-YL)pyridin-2-YL)-2-(3,5-difluorophenyl)ethyl)carbamate
Description
The compound (S)-Tert-butyl (1-(3-bromo-6-(3-methyl-3-(methylsulfonyl)but-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)carbamate is a chiral, sulfonamide-functionalized pyridine derivative synthesized via palladium-catalyzed cross-coupling reactions. Key structural features include:
- A 3-bromo-6-alkynylpyridine core, enabling further functionalization.
- A 3-methyl-3-(methylsulfonyl)but-1-yn-1-yl substituent, contributing to steric bulk and electron-withdrawing properties.
- A tert-butyl carbamate protecting group, stabilizing the chiral (S)-configured amine .
The synthesis involves coupling tert-butyl (S)-(1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)carbamate with 3-methyl-3-(methylsulfonyl)but-1-yne in dimethylformamide (DMF) with triethylamine (Et3N) as a base .
Properties
Molecular Formula |
C24H27BrF2N2O4S |
|---|---|
Molecular Weight |
557.4 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-1-[3-bromo-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]carbamate |
InChI |
InChI=1S/C24H27BrF2N2O4S/c1-23(2,3)33-22(30)29-20(13-15-11-16(26)14-17(27)12-15)21-19(25)8-7-18(28-21)9-10-24(4,5)34(6,31)32/h7-8,11-12,14,20H,13H2,1-6H3,(H,29,30)/t20-/m0/s1 |
InChI Key |
OBUPKGOLRNAZIS-FQEVSTJZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC(=C1)F)F)C2=C(C=CC(=N2)C#CC(C)(C)S(=O)(=O)C)Br |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)F)F)C2=C(C=CC(=N2)C#CC(C)(C)S(=O)(=O)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl (1-(3-bromo-6-(3-methyl-3-(methylsulfonyl)but-1-YN-1-YL)pyridin-2-YL)-2-(3,5-difluorophenyl)ethyl)carbamate typically involves multi-step organic reactions. The key steps may include:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the bromo and difluorophenyl groups: These groups can be introduced via halogenation and electrophilic aromatic substitution reactions.
Attachment of the tert-butyl carbamate group: This step often involves the reaction of an amine with tert-butyl chloroformate under basic conditions.
Addition of the methylsulfonyl and but-1-YN-1-YL groups: These groups can be introduced through nucleophilic substitution and alkyne addition reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-Tert-butyl (1-(3-bromo-6-(3-methyl-3-(methylsulfonyl)but-1-YN-1-YL)pyridin-2-YL)-2-(3,5-difluorophenyl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The bromo group can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromo and difluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or palladium on carbon.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may yield hydrogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, (S)-Tert-butyl (1-(3-bromo-6-(3-methyl-3-(methylsulfonyl)but-1-YN-1-YL)pyridin-2-YL)-2-(3,5-difluorophenyl)ethyl)carbamate can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. The presence of bromine, fluorine, and sulfonyl groups suggests that it could interact with biological targets in unique ways.
Medicine
In medicine, this compound may be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
In industry, this compound may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-Tert-butyl (1-(3-bromo-6-(3-methyl-3-(methylsulfonyl)but-1-YN-1-YL)pyridin-2-YL)-2-(3,5-difluorophenyl)ethyl)carbamate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups suggests that it could engage in various types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Differences and Implications
a) Substituent Effects on Reactivity and Bioactivity
- Methylsulfonyl vs. Hydroxy Groups : The target compound’s methylsulfonyl group enhances electrophilicity and metabolic stability compared to Compound 14B’s hydroxy group, which may confer higher solubility but lower stability .
- Bromo vs. Indazolyl/Chloro Substituents : The 3-bromo group in the target compound allows for further Suzuki-Miyaura cross-coupling, whereas indazolyl (28b) or chloro-trifluoroethyl (22) substituents enable targeted interactions (e.g., with HIV-1 capsid proteins in 28b) .
b) Chirality and Stereochemical Impact
The (S)-configuration at the ethylcarbamate position is critical for enantioselective interactions. Analogs lacking chiral resolution (e.g., racemic mixtures) show reduced binding specificity in preclinical assays .
Biological Activity
(S)-Tert-butyl (1-(3-bromo-6-(3-methyl-3-(methylsulfonyl)but-1-YN-1-YL)pyridin-2-YL)-2-(3,5-difluorophenyl)ethyl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a tert-butyl carbamate moiety, which is known for its stability and ability to participate in various chemical reactions. The presence of a bromine atom and difluorophenyl group suggests potential interactions with biological targets, making it a candidate for pharmacological studies.
Antimicrobial Activity
Recent studies have indicated that similar carbamate derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to carbamates have shown effectiveness against various microorganisms, including Staphylococcus aureus and Candida albicans . The mechanism of action often involves disruption of microbial cell walls or inhibition of essential metabolic pathways.
Antitumor Potential
Research on related compounds has demonstrated promising antitumor activity. For example, 1-substituted carbazole derivatives have been evaluated against several human tumor cell lines, revealing selective cytotoxicity . The structure-activity relationship (SAR) studies suggest that modifications in the side chains significantly influence the biological efficacy.
The biological activity of carbamates often hinges on their interaction with specific enzymes or receptors. For instance, some compounds inhibit key enzymes involved in metabolic pathways critical for cellular proliferation. In silico studies have provided insights into the binding affinities and potential inhibitory mechanisms of similar compounds against target proteins .
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various carbamate derivatives, including compounds with structural similarities to (S)-Tert-butyl carbamate. The disk diffusion method revealed that these compounds exhibited varying degrees of inhibition against Escherichia coli and Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 15.62 µg/mL to 62.5 µg/mL .
Study 2: Antitumor Activity
Another research focused on the antitumor properties of structurally related carbamate compounds. The results indicated that certain derivatives demonstrated significant cytotoxic effects against multiple cancer cell lines, including KB and HepG2/A2 cells. Notably, compound 9 showed the highest selectivity and potency, suggesting a promising therapeutic profile .
Data Table: Summary of Biological Activities
| Activity Type | Compound | Target Organism/Cell Line | Method Used | Results |
|---|---|---|---|---|
| Antimicrobial | Carbamate Derivative | Staphylococcus aureus | Disk Diffusion | Inhibition observed |
| Antimicrobial | Carbamate Derivative | Candida albicans | Disk Diffusion | MIC = 15.62 µg/mL |
| Antitumor | Carbamate Analog | HepG2/A2 | Cell Viability Assay | Significant cytotoxicity observed |
| Antitumor | Carbamate Analog | KB | Cell Viability Assay | High selectivity noted |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
